2-Butyl-1-octanol

Description

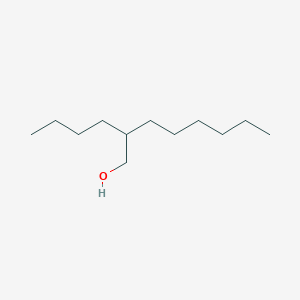

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butyloctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-3-5-7-8-10-12(11-13)9-6-4-2/h12-13H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVBHZBLHNOQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044818 | |

| Record name | 2-Butyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless oily liquid with a sweet odor; [Sasol MSDS] | |

| Record name | 1-Octanol, 2-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyloctanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10248 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

145.00 to 149.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Butyl-1-octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3913-02-8 | |

| Record name | 2-Butyl-1-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyloctanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BUTYL-1-OCTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanol, 2-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butyloctan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLOCTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N442D9VO79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Butyl-1-octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Butyl-1-octanol: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Butyl-1-octanol, a branched-chain primary alcohol. The information is curated for professionals in research, scientific, and drug development fields, with a focus on data presentation, experimental context, and visual representation of synthetic pathways.

Chemical Identity and Structure

This compound, also known as 2-butyloctyl alcohol, is a fatty alcohol with the chemical formula C12H26O.[1] Its structure features a hydroxyl (-OH) group attached to the first carbon of an octane chain, with a butyl (-C4H9) group substituent at the second carbon.[1] This branched structure imparts unique physical properties compared to its linear isomer, 1-dodecanol.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 2-butyloctan-1-ol | [1] |

| CAS Registry Number | 3913-02-8 | [1] |

| Chemical Formula | C12H26O | [1] |

| SMILES | CCCCCCC(CO)CCCC | [1] |

| InChI Identifier | InChI=1S/C12H26O/c1-3-5-7-8-10-12(11-13)9-6-4-2/h12-13H,3-11H2,1-2H3 | [1] |

| InChI Key | XMVBHZBLHNOQON-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its application in various industrial and research settings, including its use as a solvent, a chemical intermediate, and in the formulation of cosmetics and pharmaceuticals.[1]

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Conditions | Reference |

| Molecular Weight | 186.33 g/mol | ||

| Appearance | Colorless oily liquid with a sweet odor | [2] | |

| Density | 0.833 g/mL | at 25 °C | |

| 0.832 g/cm³ | at 20°C | [1] | |

| Boiling Point | 145 - 149 °C | at 760 mm Hg | [2] |

| Melting Point | -80 °C | [3] | |

| Flash Point | 122 °C | Non-equilibrium method | |

| 113 °C | [3] | ||

| Solubility in Water | 16.18 mg/L (estimated) | at 25 °C | [4] |

| Slightly soluble | [1] | ||

| Solubility in Organic Solvents | Soluble in ethanol, ether, and chloroform | [1] | |

| Refractive Index | 1.4400 to 1.4440 | [3] | |

| Vapor Pressure | 0.005 mmHg (estimated) | at 25 °C | [4] |

| logP (o/w) | 4.759 (estimated) | [4] |

Spectral Information

Spectroscopic data is vital for the identification and characterization of this compound. Available spectral information includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2]

-

¹H NMR Spectra: Data has been recorded on instruments such as the Varian A-60.[2]

-

¹³C NMR Spectra: Available from sources such as Sigma-Aldrich.[5]

-

IR Spectra: Both FTIR (Capillary Cell: Neat) and Vapor Phase IR spectra are available.[2]

-

Mass Spectrometry: GC-MS data is available through the NIST Mass Spectrometry Data Center.[2]

-

Raman Spectra: Available through SpectraBase.[2]

Experimental Protocols & Synthesis

While detailed, step-by-step experimental protocols for the determination of each physical property are not extensively documented in readily available literature, they follow standard laboratory procedures for organic compounds. For instance, boiling point determination would typically involve distillation at atmospheric pressure, and density would be measured using a pycnometer or a density meter.

The industrial synthesis of this compound is primarily achieved through two main routes: the Guerbet reaction and a process involving aldol condensation followed by reduction.

4.1. Guerbet Reaction

The Guerbet reaction involves the dimerization of a primary alcohol at elevated temperatures in the presence of a catalyst to form a β-alkylated dimer alcohol.[6]

Caption: Guerbet reaction pathway for the synthesis of this compound.

4.2. Aldol Condensation and Reduction

An alternative synthesis route starts with n-hexyl aldehyde, which undergoes an aldol reaction, followed by reduction steps to yield this compound.[7]

Caption: Synthesis of this compound via aldol condensation.

A general experimental workflow for the synthesis and purification of a long-chain alcohol like this compound is depicted below.

Caption: General workflow for synthesis and purification of a Guerbet alcohol.

Chemical Reactivity and Stability

As a primary alcohol, this compound exhibits typical reactivity. It can be oxidized to its corresponding aldehyde (2-butyl-1-octanal) and further to 2-butyl-octanoic acid.[1] It also undergoes esterification reactions with acids to form esters, which have applications in the fragrance industry.[1] The compound is stable under recommended storage conditions and is incompatible with strong oxidizing agents.[3][8]

Applications

This compound has a range of applications stemming from its physical and chemical properties:

-

Cosmetics and Fragrances: It serves as a carrier for flavors and fragrances and acts as an emulsifier.[1]

-

Chemical Synthesis: It is an intermediate in the production of plasticizers, surfactants, and lubricants.[1]

-

Agriculture: Its solvency properties make it useful in formulations for pesticide delivery systems.[1]

-

Pharmaceuticals: It has potential as a solvent in drug formulations and in controlled-release systems.[1]

-

Research: It is used in the synthesis of other chemical compounds for research purposes, such as 2-butyl-1-octyl-methacrylate (BOMA).

Safety and Handling

This compound is considered a combustible liquid and requires appropriate handling and storage.[9] It is a mild skin irritant and can be an eye irritant.[2] Ingestion may cause central nervous system depression.[2] It is also noted as being very toxic to aquatic life with long-lasting effects.[2][10] Standard personal protective equipment, including safety goggles and gloves, should be used when handling this chemical.[1][11] For detailed safety information, the Safety Data Sheet (SDS) should be consulted.[9]

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound | C12H26O | CID 19800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. butyl octanol, 3913-02-8 [thegoodscentscompany.com]

- 5. spectrabase.com [spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. CN108191607A - The synthetic method of 2- butyl -1- octanols - Google Patents [patents.google.com]

- 8. This compound | 3913-02-8 [chemicalbook.com]

- 9. scribd.com [scribd.com]

- 10. nmppdb.com.ng [nmppdb.com.ng]

- 11. chemicalbook.com [chemicalbook.com]

2-Butyl-1-octanol: A Comprehensive Technical Overview

Introduction

2-Butyl-1-octanol is a primary fatty alcohol with significant applications across various industries, including cosmetics, fragrances, and chemical synthesis. Its unique branched structure imparts desirable properties such as a low melting point and excellent solvency. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, properties, and relevant data for researchers, scientists, and professionals in drug development.

Chemical Identification and Synonyms

The Chemical Abstracts Service (CAS) has assigned the number 3913-02-8 to this compound.[1][2][3][4] This unique identifier is crucial for unambiguous identification in chemical databases and regulatory documents. The compound is also known by a variety of synonyms, which are listed in the table below.

| Data Point | Value |

| CAS Number | 3913-02-8[1][2][3][4] |

| Synonyms | 2-Butyloctan-1-ol[2][5][6], Butyloctanol[2][5][6], 1-Octanol, 2-butyl-[2][5][6], 2-Butyloctyl alcohol[1][2][6], 5-(Hydroxymethyl)undecane[2][5][6], Jarcol I-12[2][5], Michel XO-150-12[2][5], Guerbet Dodecanol[2][5], Isofol 12 Alcohol[2][5], Isolauryl alcohol[3] |

Chemical Structure and Properties

This compound is a branched-chain primary alcohol. The presence of a butyl group at the second position of the octanol backbone influences its physical and chemical properties. A summary of its key chemical properties is provided below.

| Property | Value |

| Molecular Formula | C12H26O |

| Molecular Weight | 186.33 g/mol [3][5] |

| IUPAC Name | 2-butyloctan-1-ol[2] |

Logical Relationship of Synonyms

The various synonyms for this compound arise from different naming conventions, including IUPAC nomenclature, trade names, and common names. The following diagram illustrates the relationship between the primary chemical name and its common synonyms.

Caption: Relationship between the primary name and synonyms of this compound.

References

- 1. Showing Compound this compound (FDB021205) - FooDB [foodb.ca]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. scbt.com [scbt.com]

- 4. butyl octanol, 3913-02-8 [thegoodscentscompany.com]

- 5. This compound | C12H26O | CID 19800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nmppdb.com.ng [nmppdb.com.ng]

An In-depth Technical Guide to the Synthesis of 2-Butyl-1-octanol via the Guerbet Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Butyl-1-octanol through the Guerbet reaction. The Guerbet reaction is a self-condensation of a primary alcohol to its β-alkylated dimer alcohol, offering a valuable method for producing higher branched alcohols from simpler, linear feedstocks.[1][2] this compound, a C12 Guerbet alcohol, finds applications as a specialty solvent, a precursor for surfactants and plasticizers, and as a component in various formulations within the pharmaceutical and chemical industries.

The Guerbet Reaction: Mechanism and Pathway

The Guerbet reaction proceeds through a four-step catalytic cycle involving a hydrogen auto-transfer process.[1] The overall reaction for the synthesis of this compound from 1-hexanol is as follows:

2 CH₃(CH₂)₅OH → CH₃(CH₂)₅CH(CH₂CH₂CH₃)CH₂OH + H₂O

The reaction is typically carried out at elevated temperatures (180-360 °C) and requires a catalyst system that possesses both dehydrogenation/hydrogenation and base-catalyzed aldol condensation functionalities.[1][3]

The mechanism involves the following key steps[1][2][3][4]:

-

Dehydrogenation: The primary alcohol (1-hexanol) is first dehydrogenated to its corresponding aldehyde (hexanal) by a catalyst.

-

Aldol Condensation: The aldehyde then undergoes a base-catalyzed aldol condensation with another molecule of the aldehyde to form an α,β-unsaturated aldehyde (2-butyl-2-octenal).

-

Dehydration: The aldol adduct readily dehydrates.

-

Hydrogenation: The α,β-unsaturated aldehyde is then hydrogenated by the catalyst, using the hydrogen that was abstracted in the initial dehydrogenation step, to yield the final product, this compound.

A competing side reaction is the Tishchenko reaction, where two aldehyde molecules disproportionate to form an ester (hexyl hexanoate).[5] The formation of other byproducts such as carboxylic acids and higher alcohols can also occur.[6]

Caption: Guerbet reaction mechanism for this compound synthesis.

Experimental Protocols

This section details a general experimental protocol for the synthesis of this compound via the Guerbet reaction in a batch reactor. The specific conditions, particularly the choice of catalyst, can significantly influence the reaction outcome.

Materials:

-

1-Hexanol (anhydrous)

-

Catalyst: e.g., Iridium-based complex such as [Cp*IrCl₂]₂ or a heterogeneous catalyst like a Ni-containing hydrotalcite.[7]

-

Base: e.g., Potassium tert-butoxide (t-BuOK) or sodium hydroxide (NaOH).[7]

-

Solvent (optional, e.g., p-xylene).[7]

-

Inert gas (Nitrogen or Argon).

-

Standard laboratory glassware for reflux, distillation, and product purification.

-

Batch autoclave reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge.[4]

Procedure:

-

Reactor Setup: The batch autoclave reactor is charged with 1-hexanol, the chosen catalyst, and the base. If a solvent is used, it is also added at this stage.

-

Inert Atmosphere: The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove any air.[4]

-

Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 120-250 °C) while stirring. The pressure inside the reactor will increase due to the vapor pressure of the alcohol and the formation of water.[1][4]

-

Reaction Monitoring: The reaction is maintained at the set temperature for a specified duration (e.g., 4-24 hours).[7] The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by gas chromatography (GC).

-

Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature. The reactor is then carefully vented to release any excess pressure.[4]

-

Product Isolation and Purification: The liquid product mixture is collected from the reactor. The crude product is then purified, typically by distillation, to separate the this compound from unreacted 1-hexanol, the catalyst, and any byproducts.

Caption: A typical experimental workflow for Guerbet synthesis.

Quantitative Data and Performance

The yield of this compound and the distribution of byproducts are highly dependent on the reaction conditions and the catalyst system employed. The following tables summarize quantitative data from various studies on the Guerbet reaction of 1-hexanol and related alcohols.

Table 1: Catalyst Systems and Reaction Conditions for this compound Synthesis

| Catalyst | Base | Temperature (°C) | Time (h) | Pressure | Solvent | Reference |

| [Cp*IrCl₂]₂ | t-BuOK | 120 | 4 | Autogenous | p-xylene | [7] |

| Ni-containing hydrotalcite | NaOH | 200-250 | 24 | Autogenous | None | |

| Pd/C | KOH | 210 | 6 | 3-5 bar | None | [8] |

Table 2: Reported Yields and Selectivity for this compound

| Catalyst | 1-Hexanol Conversion (%) | This compound Yield (%) | This compound Selectivity (%) | Key Byproducts | Reference |

| [Cp*IrCl₂]₂ | >99 | ~99 | Not specified | Not specified | [7] |

| Ni-containing hydrotalcite | Not specified | 5 | Highest among tested catalysts | Hexyl-hexanoate | [9] |

| Pd/C | Not specified | 38 (Guerbet alcohol content) | Not specified | Not specified | [8] |

Table 3: General Observations on Guerbet Reaction of Alcohols

| Parameter | Effect on Reaction |

| Temperature | Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts.[1] |

| Catalyst | The choice of metal (e.g., Ni, Pd, Ir, Cu) and support (e.g., hydrotalcite, carbon) significantly impacts activity and selectivity.[7][10] |

| Base | A base is required for the aldol condensation step; both homogeneous (e.g., KOH, NaOH) and heterogeneous bases can be used.[1] |

| Water Removal | Continuous removal of water can drive the reaction equilibrium towards the product side.[4] |

Conclusion

The Guerbet reaction provides a direct route for the synthesis of this compound from 1-hexanol. The selection of an appropriate catalyst and the optimization of reaction conditions are crucial for achieving high yields and minimizing the formation of byproducts. While homogeneous catalysts can offer high activity, heterogeneous catalysts provide advantages in terms of separation and reusability. Further research into novel catalytic systems continues to enhance the efficiency and sustainability of the Guerbet reaction for the production of valuable branched alcohols.

References

- 1. Guerbet reaction - Wikipedia [en.wikipedia.org]

- 2. aocs.org [aocs.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US20120220806A1 - Method For Producing Guerbet Alcohols - Google Patents [patents.google.com]

- 9. Catalytic Conversion of Hexanol to 2-Butyl-octanol Through the Guerbet Reaction | springerprofessional.de [springerprofessional.de]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Aldol Condensation Route for the Synthesis of 2-Butyl-1-octanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-Butyl-1-octanol, a branched-chain primary alcohol with applications in cosmetics, lubricants, and as a chemical intermediate. The focus of this document is on the Aldol condensation pathway, a robust method for carbon-carbon bond formation. This guide will detail the primary synthetic routes, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound is a C12 branched alcohol valued for its unique physical and chemical properties, including a low melting point and excellent solubility in organic solvents. These characteristics make it a desirable component in a variety of formulations. The synthesis of this compound can be effectively achieved through two primary routes originating from six-carbon precursors: the Guerbet reaction of 1-hexanol and the aldol condensation of n-hexyl aldehyde (hexanal).

The Guerbet reaction is a self-condensation of a primary alcohol at elevated temperatures to form a β-alkylated dimer alcohol.[1] The reaction proceeds through a sequence of dehydrogenation, aldol condensation, dehydration, and hydrogenation.[1]

The direct aldol condensation route involves the base-catalyzed reaction of n-hexyl aldehyde to form an α,β-unsaturated aldehyde, which is subsequently reduced to the target alcohol, this compound.[2] This guide will provide a detailed examination of both pathways, with a focus on the aldol condensation step, which is central to both syntheses.

Synthetic Pathways

The synthesis of this compound via aldol condensation can be approached from either 1-hexanol or n-hexyl aldehyde. The following diagram illustrates the overall transformation.

Guerbet Reaction of 1-Hexanol

The Guerbet reaction provides a direct route from 1-hexanol to this compound. This process is typically carried out at high temperatures in the presence of a base and a hydrogenation/dehydrogenation catalyst.[1] The reaction mechanism involves the in-situ formation of n-hexyl aldehyde, which then undergoes an aldol condensation.

Aldol Condensation of n-Hexyl aldehyde

This route begins with the direct aldol condensation of n-hexyl aldehyde, which can be sourced commercially or produced via the oxidation of 1-hexanol. The resulting α,β-unsaturated aldehyde, 2-butyl-2-octenal, is then selectively reduced to this compound.[2]

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound via the two primary routes.

| Parameter | Guerbet Reaction of 1-Hexanol | Aldol Condensation of n-Hexyl aldehyde | Reference |

| Starting Material | 1-Hexanol | n-Hexyl aldehyde | [1][2] |

| Catalyst | Sodium hydroxide, Zinc oxide | Barium hydroxide, Palladium on carbon, Sodium borohydride | [1][2] |

| Temperature | 210 °C | Reflux (Aldol), 50 °C (Reduction) | [1][2] |

| Reaction Time | 3 hours | 1 hour (Aldol), Not specified (Reduction) | [1][2] |

| Yield | 86% | High (not explicitly stated as a percentage) | [1][2] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Guerbet Reaction of 1-Hexanol[1]

This protocol is adapted from a procedure for the synthesis of a C12 Guerbet alcohol.

Materials and Equipment:

-

1-Hexanol (High Purity)

-

Sodium hydroxide (NaOH)

-

Zinc Oxide (ZnO)

-

Nitrogen (N₂) gas

-

Jacketed glass or stainless steel reactor with mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus for water removal.

-

Filtration system

-

Vacuum distillation unit

Procedure:

-

Reactor Setup: Charge the reactor with 1-Hexanol, sodium hydroxide, and zinc oxide. A representative ratio is 204 g of n-hexanol, 10.2 g of sodium hydroxide, and 1.13 g of zinc oxide.[1]

-

Inert Atmosphere: Purge the reactor with nitrogen to create an inert atmosphere.[1]

-

Reaction: Heat the mixture to approximately 210°C with continuous stirring. Maintain this temperature for about 3 hours. Continuously remove the water produced during the reaction using the Dean-Stark apparatus.[1]

-

Cooling and Filtration: After the reaction is complete, cool the mixture to a safe temperature. Remove the solid catalyst and any precipitated salts by filtration.[1]

-

Purification: Purify the crude product by vacuum distillation to isolate this compound.[1]

Protocol 2: Aldol Condensation of n-Hexyl aldehyde followed by Reduction[2]

This protocol is based on a patented synthetic method.

Step 1: Aldol Condensation to 2-Butyl-2-octenal

Materials and Equipment:

-

n-Hexyl aldehyde (hexanal)

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Water

-

Standard laboratory glassware for reflux and liquid-liquid separation

-

Vacuum distillation apparatus

Procedure:

-

In a suitable reaction vessel, add 13.9 g of hexanal to a solution of 2.2 g of Ba(OH)₂·8H₂O in 25 ml of water.[2]

-

Heat the mixture to reflux for 1 hour.[2]

-

After cooling, perform a liquid-liquid separation to isolate the organic layer.

-

Purify the crude product by vacuum distillation, collecting the fraction at 70-80 °C (310 Pa) to obtain 2-butyl-2-octenal.[2]

Step 2: Reduction to this compound

Materials and Equipment:

-

2-Butyl-2-octenal

-

Methanol

-

Palladium on carbon (5% Pd/C)

-

Hydrogen (H₂) gas

-

Sodium borohydride (NaBH₄)

-

Water

-

Ethyl acetate

-

Brine

-

High-pressure reactor

-

Standard laboratory glassware for extraction and concentration

-

Vacuum distillation apparatus

Procedure:

-

Dissolve the 2-butyl-2-octenal obtained in the previous step in methanol (e.g., for 20.3 g of the octenal, a larger scale experiment used 8.0 L of methanol, so adjust accordingly).[2]

-

Add 5% Pd/C catalyst (e.g., for a large-scale reaction, 24.9 g was used).[2]

-

Charge the reactor with hydrogen gas to a pressure of 1 MPa and heat to 50°C until the starting material is converted to a mixture of the corresponding aldehyde and alcohol.[2]

-

To this mixture, add NaBH₄ (e.g., 93.6 g for a large-scale reaction) and warm to 50°C.[2]

-

Once bubble evolution ceases, add water (e.g., 600 ml) and stir for 15 minutes.[2]

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Add brine (e.g., 1000 ml) and extract twice with ethyl acetate.[2]

-

Combine the ethyl acetate layers, dry, and concentrate under reduced pressure.

-

Purify the final product by vacuum distillation, collecting the fraction at 75-80 °C (250 Pa) to obtain this compound.[2]

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the detailed reaction mechanism for the base-catalyzed aldol condensation and a typical experimental workflow for the two-step synthesis of this compound from n-hexyl aldehyde.

Conclusion

The synthesis of this compound via the aldol condensation of n-hexyl aldehyde, or through the related Guerbet reaction of 1-hexanol, represents a versatile and efficient method for the production of this valuable branched alcohol. The provided experimental protocols and quantitative data offer a solid foundation for researchers and professionals in the field to replicate and optimize these procedures for their specific applications. The detailed mechanistic and workflow diagrams serve to further elucidate the chemical transformations and practical steps involved in this synthesis.

References

A Technical Guide to the Spectroscopic Analysis of 2-Butyl-1-octanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Butyl-1-octanol, a primary alcohol with applications in various industrial and research settings. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 | Doublet | 2H | -CH₂-OH |

| ~1.4 | Multiplet | 1H | -CH(CH₂OH)- |

| ~1.2-1.3 | Multiplet | 16H | -(CH₂)₈- |

| ~0.9 | Triplet | 6H | -CH₃ |

| ~1.5 | Singlet | 1H | -OH |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type |

| ~65.7 | -CH₂-OH |

| ~40.8 | -CH(CH₂OH)- |

| ~31.9 | -CH₂- |

| ~29.6 | -CH₂- |

| ~29.3 | -CH₂- |

| ~28.8 | -CH₂- |

| ~26.4 | -CH₂- |

| ~22.7 | -CH₂- |

| ~14.1 | -CH₃ |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3330 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2955, 2925, 2855 | Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1058 | Strong | C-O stretch (primary alcohol) |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Fragmentation |

| 186 | Low | [M]⁺ (Molecular Ion) |

| 168 | Moderate | [M-H₂O]⁺ |

| 155 | Moderate | [M-CH₃]⁺ |

| 127 | Moderate | [M-C₄H₉]⁺ |

| 83 | High | [C₆H₁₁]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for long-chain alcohols like this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or carbon tetrachloride (CCl₄), in a 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically with a spectral width of 200-220 ppm. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are used. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum is often recorded "neat," meaning without a solvent. A single drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin capillary film.[2]

-

Data Acquisition: The prepared sample is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the empty salt plates is first recorded. The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

2.3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization: this compound, being a volatile liquid, is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS) or a direct insertion probe. Electron Ionization (EI) is a common method for analyzing such compounds. In the EI source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3]

-

Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 2-Butyl-1-octanol in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-butyl-1-octanol, a branched-chain primary alcohol with increasing importance in various industrial and pharmaceutical applications. This document details its solubility profile in a range of common organic solvents, outlines experimental protocols for solubility determination, and presents a visual representation of a general experimental workflow.

Introduction to this compound

This compound (CAS No. 3913-02-8) is a C12 Guerbet alcohol. Its branched structure imparts unique physicochemical properties, including a low melting point and enhanced solubility in nonpolar media when compared to its linear isomers.[1] These characteristics make it a versatile compound, utilized as a solvent, emollient, and a chemical intermediate in the synthesis of plasticizers, surfactants, and lubricants.[2][3] In the pharmaceutical industry, it shows potential as a solvent in drug formulations and as a component of controlled-release systems.[4]

Solubility Profile of this compound

The solubility of a compound is a critical parameter in formulation development, chemical synthesis, and various research applications. The principle of "like dissolves like" is fundamental to understanding the solubility of this compound. As a molecule with a significant nonpolar alkyl chain and a polar hydroxyl group, its solubility is dictated by the polarity of the solvent.

Data Presentation: Quantitative and Qualitative Solubility of this compound

| Solvent | Solvent Polarity | Quantitative Solubility | Qualitative Solubility |

| Water | High | 1 mg/L at 23°C[5] | Slightly Soluble / Insoluble[4][6] |

| Methanol | High | Data not available | Soluble (Expected) |

| Ethanol | High | Data not available | Soluble[4] |

| Acetone | Medium | Data not available | Soluble (Expected) |

| Dimethyl Sulfoxide (DMSO) | Medium | Data not available | Soluble (Expected) |

| Toluene | Low | Data not available | Soluble (Expected) |

| Hexane | Low | Data not available | Soluble (Expected) |

| Chloroform | Low | Data not available | Soluble[4] |

| Diethyl Ether | Low | Data not available | Soluble[4] |

Interpretation of Solubility Data:

-

Water: The long, nonpolar, twelve-carbon chain of this compound dominates its interaction with the highly polar water molecules, resulting in very low solubility.[7]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): While quantitative data is unavailable, this compound is expected to be soluble in lower-chain alcohols like ethanol and methanol.[4][8] This is due to the ability of its hydroxyl group to form hydrogen bonds with the solvent molecules, while the nonpolar chain can interact with the alkyl part of the solvent molecules.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO): this compound is anticipated to be soluble in these solvents due to dipole-dipole interactions and the overall compatibility of its structure with these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar alkyl portion of this compound makes it highly compatible with nonpolar solvents. Strong van der Waals forces between the solute and solvent molecules facilitate dissolution.

-

Halogenated Solvents (e.g., Chloroform): Its solubility in chloroform is explicitly mentioned, which is consistent with the principle of "like dissolves like," as both have significant nonpolar character.[4]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any application. The following outlines a general experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the widely recognized shake-flask method and can be adapted from standardized guidelines like the OECD Test Guideline 105 and ASTM E1148, which are originally designed for aqueous solubility.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed, screw-cap flask. The excess is necessary to ensure that saturation is reached.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

-

Equilibration:

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This may take several hours to days, depending on the solvent and solute.

-

It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the solute in the solvent has reached a plateau, confirming equilibrium.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the mixture to stand undisturbed at the controlled temperature for a period to allow for the separation of the undissolved solute from the saturated solution.

-

To ensure complete separation of the excess solute, centrifuge the samples at a high speed or filter the solution using a chemically inert syringe filter (e.g., PTFE). This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Carefully take an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method, such as GC-FID, to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

References

- 1. Buy this compound (EVT-318949) | 3913-02-8 [evitachem.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. Page loading... [guidechem.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. 3913-02-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. butyl octanol, 3913-02-8 [thegoodscentscompany.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

An In-depth Technical Guide to the Physicochemical Characteristics of C12 Guerbet Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12 Guerbet alcohol, chemically known as 2-butyl-1-octanol, is a branched-chain primary alcohol with the molecular formula C12H26O.[1][2] It is synthesized via the Guerbet reaction, which involves the condensation of shorter-chain alcohols.[3] This guide provides a comprehensive overview of the core physicochemical characteristics of C12 Guerbet alcohol, presenting key data in a structured format, detailing relevant experimental methodologies, and illustrating associated processes through diagrams. This information is critical for its application in various fields, including its use as a solvent, emollient, and viscosity agent in pharmaceutical and cosmetic formulations.[3][4]

Physicochemical Properties

The unique branched structure of C12 Guerbet alcohol imparts distinct physical and chemical properties compared to its linear counterparts. These properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [5] |

| Synonyms | 2-Butyloctyl alcohol, Isododecyl alcohol | [2] |

| CAS Number | 3913-02-8 | [5] |

| Molecular Formula | C12H26O | [5] |

| Molecular Weight | 186.33 g/mol | [1] |

| Appearance | Clear, colorless liquid | [6] |

| Odor | Characteristic, mild, floral, or fruity | [2] |

Thermal and Density Properties

| Property | Value | Reference |

| Melting Point | -80 °C (lit.) | [5][6] |

| Boiling Point | 145-149 °C (lit.) | [5][6] |

| Flash Point | 113 °C | [7] |

| Density | 0.833 g/mL at 25 °C (lit.) | [5][6] |

| Vapor Pressure | 8.1 Pa at 37.8 °C | [7] |

Solubility and Partitioning

| Property | Value | Reference |

| Water Solubility | 1 mg/L at 23 °C | [6] |

| Solubility | Soluble in alcohol, ether, and chloroform | [2] |

| logP (o/w) | 5.5 at 23 °C | [6] |

Viscosity and Surface Tension

| Property | Value | Test Condition | Reference |

| Kinematic Viscosity | 23 cSt | 20 °C | [8] |

| Kinematic Viscosity | 10 cSt | 40 °C | [8] |

| Surface Tension | approx. 28 mN/m | 20 °C | [9][10] |

Experimental Protocols

The determination of the physicochemical properties of C12 Guerbet alcohol follows standardized experimental protocols to ensure accuracy and reproducibility.

Viscosity Measurement (Based on ASTM D445)

The kinematic viscosity of C12 Guerbet alcohol is determined using a calibrated glass capillary viscometer.

-

Sample Preparation: The alcohol sample is brought to the test temperature. For transparent liquids like C12 Guerbet alcohol, it should be ensured that the sample is free of any solid particles or air bubbles.[11]

-

Apparatus: A calibrated glass capillary viscometer is selected based on the expected viscosity range. The viscometer is placed in a constant temperature bath to maintain the specified temperature with high precision (e.g., ±0.02 °C for temperatures between 15 °C and 100 °C).[11]

-

Procedure: The sample is drawn into the viscometer to a specified mark. The time taken for the liquid to flow under gravity between two marked points on the capillary is measured accurately.[12][13]

-

Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the calibration constant (C) of the viscometer (ν = C × t).[13] The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature (η = ν × ρ).[14]

Surface Tension Measurement (Based on OECD Test Guideline 115)

The surface tension of an aqueous solution of C12 Guerbet alcohol can be determined using methods like the ring method.

-

Principle: This method is based on measuring the force required to detach a platinum ring from the surface of the liquid.[15][16]

-

Apparatus: A tensiometer equipped with a platinum ring is used. The measurement is performed in a thermostated vessel to maintain a constant temperature, typically around 20°C.[15]

-

Procedure:

-

The platinum ring is thoroughly cleaned and attached to the tensiometer.

-

The liquid sample is placed in the vessel, and the ring is immersed in the liquid.

-

The force required to pull the ring from the liquid surface is measured. This force is at its maximum just before the liquid film breaks.[16]

-

-

Calculation: The surface tension is calculated from the measured maximum force, taking into account the dimensions of the ring and a correction factor.[17]

Analysis of Fatty Alcohols by Gas Chromatography (GC)

The purity and composition of C12 Guerbet alcohol can be assessed using gas chromatography.

-

Sample Preparation: The alcohol sample may be analyzed directly or after derivatization (e.g., silylation) to improve volatility and peak shape.[18]

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column) is used.[19]

-

Chromatographic Conditions:

-

Injector Temperature: Set to ensure complete vaporization of the sample.

-

Oven Temperature Program: A temperature gradient is typically used to separate alcohols with different chain lengths and branching.

-

Carrier Gas: An inert gas like helium or nitrogen is used at a constant flow rate.

-

Detector Temperature: Set higher than the final oven temperature to prevent condensation.

-

-

Analysis: The retention time and peak area of the components are recorded. Identification is done by comparing retention times with known standards, and quantification is performed by analyzing the peak areas.[19]

Mandatory Visualizations

Guerbet Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of Guerbet alcohols.

Caption: A typical experimental workflow for the Guerbet reaction.

Physicochemical Characterization Workflow

This diagram outlines a general workflow for the physicochemical characterization of C12 Guerbet alcohol.

Caption: General workflow for physicochemical characterization.

Logical Relationship in Guerbet Reaction

The following diagram illustrates the logical relationship between the key components and steps in the Guerbet reaction.

References

- 1. This compound | C12H26O | CID 19800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound (C12 GUERBET ALCOHOL) - Ataman Kimya [atamanchemicals.com]

- 4. C12 GUERBET ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 5. This compound | 3913-02-8 [chemicalbook.com]

- 6. 3913-02-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 9. sasoltechdata.com [sasoltechdata.com]

- 10. shengtung.com.tw [shengtung.com.tw]

- 11. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 12. ASTM D445 - eralytics [eralytics.com]

- 13. tamson-instruments.com [tamson-instruments.com]

- 14. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 15. laboratuar.com [laboratuar.com]

- 16. Surface tension of aqueous solutions according to OECD 115 - Analytice [analytice.com]

- 17. oecd.org [oecd.org]

- 18. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Butyl-1-octanol: Molecular Structure and the Implications of Branching

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Butyl-1-octanol, a branched-chain primary alcohol. It delves into its molecular structure and explores the significant effects of its alkyl branching on key physicochemical properties, comparing it with its linear isomer, 1-dodecanol. This document also outlines standard experimental protocols for determining these properties, offering a valuable resource for professionals in research, chemical synthesis, and pharmaceutical development.

Molecular Structure of this compound

This compound is a primary alcohol with the chemical formula C₁₂H₂₆O.[1][2] Its structure features an eight-carbon octanol backbone with a butyl group (C₄H₉) attached to the second carbon atom.[3] The hydroxyl (-OH) group is located on the first carbon, classifying it as a primary alcohol.[3] This specific β-branched structure is characteristic of a class of compounds known as Guerbet alcohols, which are noted for their unique physical properties.[4][5][6]

The IUPAC name for this compound is 2-butyloctan-1-ol.[1] It is also known by synonyms such as Isofol 12 or Guerbet C12 alcohol.[3]

References

The Enigmatic Presence of 2-Butyl-1-octanol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butyl-1-octanol, a branched-chain primary alcohol, has been identified as a naturally occurring volatile organic compound (VOC) in a variety of plant species. Its presence suggests a role in plant metabolism and potentially in plant-environment interactions. This technical guide provides an in-depth overview of the known natural occurrences of this compound in plants, details the analytical methodologies for its identification and quantification, and explores its putative biosynthetic pathway. While quantitative data remains sparse in publicly available literature, this guide consolidates the current knowledge to facilitate further research into the biological significance of this intriguing molecule.

Natural Occurrence of this compound in Plants

This compound has been reported in a diverse range of plant species, indicating a widespread, albeit likely low-level, presence. Its identification has often been in the context of broader analyses of plant volatile profiles. The following table summarizes the plant species in which this compound has been qualitatively identified.

| Plant Species | Common Name | Family | Reference(s) |

| Vitis vinifera | Grapevine | Vitaceae | [1] |

| Solanum lycopersicum | Tomato | Solanaceae | [1] |

| Humulus lupulus | Hops | Cannabaceae | |

| Lonicera japonica | Japanese Honeysuckle | Caprifoliaceae | [2] |

| Portulaca oleracea | Purslane | Portulacaceae | |

| Cocos nucifera | Coconut | Arecaceae | |

| Hibiscus micranthus | --- | Malvaceae | |

| Nelumbo lutea | American Lotus | Nelumbonaceae | |

| Nelumbo nucifera | Sacred Lotus | Nelumbonaceae | |

| Nerium antidysentericum | --- | Apocynaceae |

Putative Biosynthetic Pathway

The biosynthesis of this compound in plants has not been explicitly elucidated. However, based on the well-established pathways for the synthesis of branched-chain fatty acids and fatty alcohols in plants, a plausible pathway can be proposed. This pathway likely initiates from branched-chain amino acids, such as leucine, and proceeds through a series of elongation and reduction steps.

The proposed pathway involves the following key stages:

-

Deamination and Decarboxylation of Leucine: The amino acid leucine is converted to isovaleryl-CoA.

-

Chain Elongation: Isovaleryl-CoA serves as a starter unit for the fatty acid synthase (FAS) complex. Through successive additions of two-carbon units from malonyl-CoA, the carbon chain is elongated.

-

Formation of a C12 Branched-Chain Fatty Acyl-ACP: The elongation process continues until a 12-carbon branched-chain fatty acyl-ACP (acyl carrier protein) is formed.

-

Hydrolysis and Activation: The fatty acyl-ACP is hydrolyzed to the free fatty acid and then activated to its CoA ester, 2-butyl-octanoyl-CoA.

-

Reduction to Alcohol: Finally, the 2-butyl-octanoyl-CoA is reduced to this compound by the action of fatty acyl-CoA reductases.

Caption: Putative biosynthetic pathway of this compound in plants.

Experimental Protocols for Analysis

The identification and quantification of this compound in plant matrices are typically achieved using gas chromatography-mass spectrometry (GC-MS) coupled with a prior extraction and concentration step. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique for the analysis of plant volatiles.

General Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a plant sample.

Caption: General workflow for the analysis of this compound from plant samples.

Detailed Protocol for HS-SPME-GC-MS Analysis

This protocol is a generalized procedure based on methodologies reported for the analysis of volatile compounds in plants known to contain this compound, such as Lonicera japonica[2].

1. Sample Preparation:

-

Fresh plant material (e.g., 1-2 g of flowers or leaves) is harvested and immediately frozen in liquid nitrogen.

-

The frozen tissue is ground to a fine powder using a mortar and pestle.

-

A known amount of the powdered sample is transferred to a headspace vial (e.g., 20 mL).

-

An internal standard (e.g., a known concentration of a C10 or C14 straight-chain alcohol) is added for quantification.

-

A saturated salt solution (e.g., NaCl) may be added to increase the volatility of the analytes.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

The vial is sealed and incubated at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.

-

An SPME fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a set extraction time (e.g., 30-60 minutes) at the same temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: The SPME fiber is desorbed in the hot injection port (e.g., 250°C) of the GC in splitless mode.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used for separation.

-

Oven Temperature Program: A temperature gradient is employed to separate the volatile compounds. A typical program might be:

-

Initial temperature of 40°C, hold for 2 minutes.

-

Ramp to 150°C at a rate of 5°C/minute.

-

Ramp to 250°C at a rate of 10°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

-

Mass Spectrometry:

-

The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.

-

Data is acquired in full scan mode over a mass range of m/z 40-400.

-

The ion source temperature is typically set to 230°C and the quadrupole temperature to 150°C.

-

4. Data Analysis and Quantification:

-

Identification: this compound is identified by comparing its mass spectrum and retention index with those of an authentic standard and/or with entries in mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and constructing a calibration curve with authentic standards of this compound.

Signaling Pathways and Biological Significance

Currently, there is no specific information in the scientific literature detailing signaling pathways in which this compound is directly involved in plants. As a volatile organic compound, it could potentially play a role in:

-

Plant-insect interactions: Acting as an attractant or repellent.

-

Plant-plant communication: Serving as an airborne signal to neighboring plants.

-

Defense against pathogens: Exhibiting antimicrobial properties.

Further research is required to elucidate the specific biological functions of this compound in the plant kingdom.

Conclusion

This compound is a naturally occurring branched-chain alcohol found in a variety of plant species. While its presence is documented, quantitative data and a complete understanding of its biosynthesis and biological role are still lacking. The analytical methods for its detection are well-established, primarily relying on HS-SPME-GC-MS. The proposed biosynthetic pathway, originating from branched-chain amino acids, provides a framework for future metabolic engineering and labeling studies. This guide serves as a comprehensive resource for researchers aiming to investigate the natural occurrence and functional significance of this compound, a molecule that remains an enigmatic component of the plant metabolome.

References

Thermal Stability and Decomposition of 2-Butyl-1-octanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Butyl-1-octanol (CAS No. 3913-02-8) is a C12 primary alcohol with a branched alkyl chain. It belongs to the family of Guerbet alcohols, which are known for their excellent thermal stability and lubricity. These properties make them suitable for use as lubricants, solvents, and chemical intermediates in a variety of high-temperature applications. Understanding the thermal stability and decomposition characteristics of this compound is crucial for ensuring its safe handling, storage, and application, particularly in the context of pharmaceutical and chemical manufacturing where thermal processes are common.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its thermal behavior, including its volatility and potential for thermal degradation.

| Property | Value | Reference(s) |

| Molecular Formula | C12H26O | [1][2] |

| Molecular Weight | 186.33 g/mol | [1][2] |

| Boiling Point | 145-149 °C (lit.) | [2] |

| Melting Point | -80 °C (lit.) | |

| Flash Point | 113 °C (lit.) | |

| Density | 0.833 g/mL at 25 °C (lit.) | [2] |

Thermal Stability and Decomposition

Direct experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is not extensively available in the reviewed literature. However, based on its chemical structure and information from safety data sheets, its general thermal stability and decomposition behavior can be inferred.

General Stability: this compound is considered stable under recommended storage conditions.[1] It is incompatible with strong oxidizing agents, which can initiate exothermic reactions.[1]

Decomposition Products: In the event of a fire, hazardous decomposition products are expected to include carbon oxides (carbon monoxide and carbon dioxide).[1] One source also suggests the potential formation of nitrogen oxides (NOx) and hydrogen chloride gas under fire conditions, though the presence of nitrogen and chlorine in the pure substance is not indicated by its molecular formula and may refer to a specific formulation or impurity profile.[1]

Expected Thermal Decomposition Pathway: As a primary alcohol, the thermal decomposition of this compound in an inert atmosphere is likely to proceed through dehydration to form the corresponding alkene (2-butyl-1-octene) and water. At higher temperatures, C-C bond cleavage would lead to the formation of smaller hydrocarbon fragments. The branched structure of Guerbet alcohols generally imparts greater thermal stability compared to their linear isomers.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, the following standard experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or argon for inert decomposition, or air for oxidative decomposition).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Tonset) and the temperatures at which specific mass loss percentages occur.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature or time. This can be used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and boiling point (Tb), as well as to characterize exothermic decomposition events.

Methodology:

-

A small sample (typically 5-10 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated or cooled at a controlled rate (e.g., 10 °C/min).

-

The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify and quantify thermal events.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a liquid sample like this compound.

Caption: Experimental workflow for thermal analysis of this compound.

Logical Relationship of Thermal Properties

The following diagram illustrates the logical relationship between the key thermal properties of a substance.

Caption: Relationship between key thermal properties of an organic compound.

Conclusion

While this compound is a commercially important Guerbet alcohol with favorable physical properties, a detailed public dataset on its thermal decomposition profile, specifically from TGA and DSC analyses, is lacking. The available information suggests good thermal stability under normal conditions, with decomposition at elevated temperatures primarily yielding carbon oxides. For critical applications, it is imperative for researchers and drug development professionals to conduct specific thermal analyses using the standardized protocols outlined in this guide to ascertain the precise thermal limits and decomposition characteristics of this compound. This will ensure its safe and effective use in thermally demanding processes.

References

Methodological & Application

Application Notes and Protocols: 2-Butyl-1-octanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-1-octanol, a C12 Guerbet alcohol, is a versatile branched-chain primary alcohol with a unique combination of physical and chemical properties that make it a valuable solvent and reagent in organic synthesis.[1] Its high boiling point, low melting point, and excellent solvency for a range of organic compounds position it as a green and effective alternative to traditional high-boiling solvents.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic applications.

Physical and Chemical Properties

This compound's branched structure imparts distinct properties compared to its linear isomers, such as a lower melting point and reduced volatility.[1] These characteristics are advantageous in high-temperature reactions and for improving the solubility of nonpolar compounds.[1]

| Property | Value | Reference |

| CAS Number | 3913-02-8 | [4] |

| Molecular Formula | C₁₂H₂₆O | [2] |

| Molecular Weight | 186.33 g/mol | [2][4] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 145-149 °C | [3][4][5][6] |

| Melting Point | -80 °C | [2][3][6] |

| Density | 0.833 g/mL at 25 °C | [2][3][4][5] |

| Flash Point | ~110-113 °C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | [3] |

Applications in Organic Synthesis

This compound serves as a high-boiling solvent, a reactant, and an extraction solvent in various organic transformations. Its applications range from polymerization and esterification to its use in bioprocesses.

Solvent in Polymer Synthesis

This compound is utilized in the synthesis of specialized polymers, such as methacrylates and hydrophobic polyesters.[4][5][6][7] Its high boiling point is advantageous for polymerization reactions that require elevated temperatures.

This protocol is adapted from the principles of miniemulsion polymerization where a hydrophobic alcohol can be part of the dispersed phase.

Materials:

-

This compound

-

Monomer (e.g., lactide, caprolactone)

-

Hydrophobic initiator (e.g., tin(II) 2-ethylhexanoate)

-

Surfactant (e.g., sodium dodecyl sulfate)

-

Deionized water

Procedure:

-

Organic Phase Preparation: In a flask, dissolve the monomer and the hydrophobic initiator in this compound.

-

Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant in deionized water.

-

Miniemulsion Formation: Add the organic phase to the aqueous phase under high shear homogenization or ultrasonication to form a stable miniemulsion.

-

Polymerization: Transfer the miniemulsion to a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet. Heat the reaction mixture to the desired temperature (e.g., 130 °C) and stir for the required reaction time (e.g., 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. The polymer can be isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.

Caption: Workflow for Polyester Synthesis.

Extractive Solvent in Biocatalysis

This compound has been identified as an effective extraction solvent in extractive fed-batch fermentation processes, particularly for the production of acetone-butanol-ethanol (ABE).[8] Its biocompatibility and high partition coefficient for butanol make it a superior choice for in situ product recovery, which can enhance the overall yield by mitigating product inhibition.[8]

In ABE fermentation by Clostridium acetobutylicum, the accumulation of butanol in the fermentation broth is toxic to the microorganisms, limiting the productivity. Using this compound as an in situ extractant continuously removes butanol from the aqueous phase, allowing the fermentation to proceed to higher product concentrations.[8] Studies have shown that this compound exhibits the best extracting characteristics, including a high partition coefficient (6.76) and selectivity (644), leading to a higher butanol yield (27.4%) while maintaining biocompatibility with the microorganism.[8]

Caption: Extractive ABE Fermentation Workflow.

Synthesis of Guerbet Alcohol Esters

This compound is a key Guerbet alcohol used in the synthesis of various esters that find applications as emollients in cosmetics and as specialty lubricants.[9][10] While traditional esterification often employs a separate solvent like toluene, the high boiling point of this compound allows it to potentially serve as both reactant and solvent in certain high-temperature esterifications.

Materials:

-

This compound

-

Adipic acid

-

p-Toluenesulfonic acid (catalyst)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine this compound (2.2 molar equivalents) and adipic acid (1.0 molar equivalent). Add a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol%).

-

Esterification: Heat the mixture to reflux (the reaction temperature will be determined by the boiling point of the mixture). Water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by measuring the amount of water collected or by techniques such as TLC or GC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the excess this compound under reduced pressure. The final product can be further purified by vacuum distillation.

Caption: Key Elements of Guerbet Ester Synthesis.

Conclusion

This compound is a high-performance, branched-chain alcohol with significant potential as a solvent and reactant in a variety of organic synthesis applications. Its favorable physical properties, including a high boiling point and low melting point, combined with its solvency characteristics, make it a valuable tool for researchers and professionals in chemical and drug development. The protocols and application notes provided herein offer a starting point for the exploration of this compound in innovative synthetic methodologies.

References

- 1. Buy this compound (EVT-318949) | 3913-02-8 [evitachem.com]

- 2. sdlookchem.com [sdlookchem.com]

- 3. This compound (C12 GUERBET ALCOHOL) - Ataman Kimya [atamanchemicals.com]

- 4. 2-丁基-1-辛醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. This compound | 3913-02-8 [chemicalbook.com]

- 7. This compound 95 3913-02-8 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols: 2-Butyl-1-octanol as a Precursor for Nonionic Surfactants

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of nonionic surfactants derived from 2-butyl-1-octanol. This Guerbet alcohol, with its branched hydrophobic structure, serves as an excellent precursor for surfactants with a range of properties suitable for various applications, including in the formulation of cleaning agents, agricultural products, and potentially in drug delivery systems.[1]

Introduction